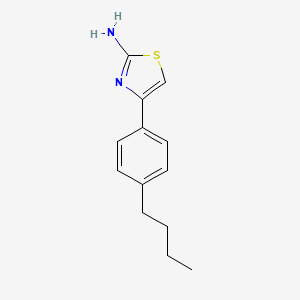

4-(4-Butylphenyl)-1,3-thiazol-2-amine

Übersicht

Beschreibung

4-(4-Butylphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Butylphenyl)-1,3-thiazol-2-amine typically involves the following steps:

-

Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea. For this compound, 4-butylbenzoyl chloride can be reacted with thiourea in the presence of a base such as sodium hydroxide to form the thiazole ring.

-

Amination: : The resulting thiazole intermediate can then be subjected to amination using ammonia or an amine source to introduce the amine group at the 2-position of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.

Analyse Chemischer Reaktionen

Oxidation Reactions

The sulfur atom in the thiazole ring undergoes oxidation under controlled conditions.

Key Findings :

- Oxidation pathways depend on the strength of the oxidizing agent. Strong agents like SbCl₅/Br₂ favor complete oxidation to sulfones, while H₂O₂ yields sulfoxides.

- The butylphenyl group stabilizes intermediates via steric and electronic effects.

Reduction Reactions

The thiazole ring can be reduced to dihydrothiazole derivatives.

| Reagents/Conditions | Products | Mechanism | References |

|---|---|---|---|

| Bromine (Br₂), catalytic H₂SO₄ | Reductive bromination products | Electrophilic bromination at ortho positions of the phenyl ring, followed by hydrogen substitution. | |

| Sodium borohydride (NaBH₄), ethanol | Partially saturated thiazoline | Selective reduction of the thiazole C=N bond to form dihydrothiazole. |

Key Findings :

- Bromine participates in both substitution and reduction pathways, depending on reaction conditions.

- NaBH₄ selectively reduces the C=N bond without affecting the aromatic phenyl group.

Substitution Reactions

The amine group and phenyl ring undergo electrophilic and nucleophilic substitutions.

Electrophilic Substitution

| Reagents/Conditions | Products | Mechanism | References |

|---|---|---|---|

| Nitric acid (HNO₃), H₂SO₄ | Nitro derivatives at phenyl ring | Nitronium ion (NO₂⁺) attack at para position relative to the butyl group. | |

| Acetyl chloride (ClCOCH₃), AlCl₃ | Acetylated thiazole | Friedel-Crafts acylation at the phenyl ring, yielding ketone derivatives. |

Nucleophilic Substitution

| Reagents/Conditions | Products | Mechanism | References |

|---|---|---|---|

| Methyl iodide (CH₃I), base | N-Methylated derivatives | Alkylation of the amine group via SN2 mechanism. |

Key Findings :

- The butyl group directs electrophilic substitution to the para position on the phenyl ring.

- The amine group’s nucleophilicity enables alkylation and acylation reactions.

Cycloaddition and Ring-Opening Reactions

The thiazole ring participates in cycloaddition reactions under specific conditions.

| Reagents/Conditions | Products | Mechanism | References |

|---|---|---|---|

| Diethyl acetylenedicarboxylate | Thiazolo[3,2-a]pyrimidine | [4+2] Cycloaddition between thiazole and acetylene, followed by ring expansion. |

Comparative Reactivity with Analogues

The butyl group significantly alters reactivity compared to methyl or ethyl analogues:

| Compound | Reactivity Trend | Rationale |

|---|---|---|

| 4-(4-Methylphenyl)-1,3-thiazol-2-amine | Faster electrophilic substitution due to lower steric hindrance. | Smaller substituent reduces steric effects. |

| 4-(4-Butylphenyl)-1,3-thiazol-2-amine | Enhanced stability of intermediates in oxidation/reduction; slower substitution. | Bulky butyl group stabilizes via hyperconjugation. |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula: C13H16N2S

Molecular Weight: 240.35 g/mol

CAS Number: 81529-61-5

IUPAC Name: 4-(4-butylphenyl)-1,3-thiazol-2-amine

The compound features a thiazole ring, which is known for its diverse reactivity and biological activity. This structure allows for various substitutions and modifications, making it a versatile building block in organic synthesis.

Synthesis of Complex Organic Molecules

This compound serves as a crucial intermediate in the synthesis of more complex organic compounds. Its thiazole moiety can participate in electrophilic substitution reactions, leading to the formation of various derivatives that are useful in pharmaceutical development and material sciences .

Research has indicated that this compound exhibits significant biological activities:

- Antibacterial Properties: Studies have shown that derivatives of thiazole compounds demonstrate potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The incorporation of the butylphenyl group enhances the lipophilicity of the molecule, potentially improving membrane permeability and antibacterial efficacy .

- Cell Growth Inhibition: The compound has been investigated for its ability to inhibit cell growth in various cancer cell lines. It interacts with cellular pathways involved in proliferation and apoptosis, suggesting potential therapeutic applications in oncology .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic properties:

- Anti-inflammatory Activity: Preliminary studies indicate that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

- Antioxidant Properties: The antioxidant capacity of thiazole derivatives has been documented, suggesting that this compound could play a role in protecting cells from oxidative stress .

Table 1: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 4-(4-Butylphenyl)-1,3-thiazol-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(4-Methylphenyl)-1,3-thiazol-2-amine: Similar structure with a methyl group instead of a butyl group.

4-(4-Ethylphenyl)-1,3-thiazol-2-amine: Similar structure with an ethyl group instead of a butyl group.

4-(4-Propylphenyl)-1,3-thiazol-2-amine: Similar structure with a propyl group instead of a butyl group.

Uniqueness

4-(4-Butylphenyl)-1,3-thiazol-2-amine is unique due to the presence of the butyl group, which can influence its physical and chemical properties, such as solubility, hydrophobicity, and steric effects. These properties can affect its reactivity and interactions with other molecules, making it distinct from its methyl, ethyl, and propyl analogs.

Biologische Aktivität

4-(4-Butylphenyl)-1,3-thiazol-2-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article synthesizes current knowledge on its biological activity, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

This compound features a thiazole ring substituted with a butylphenyl group. Its molecular formula is C13H16N2S, with a molecular weight of approximately 248.35 g/mol. The compound is classified as a heterocyclic amine due to the presence of nitrogen and sulfur in its structure.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth through mechanisms such as disrupting cell wall synthesis and inhibiting bacterial enzymes. The minimum inhibitory concentration (MIC) values against common pathogens are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

These results suggest that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections .

Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these fungi range from 16.69 to 78.23 µM, indicating moderate effectiveness . The compound's structural characteristics contribute to its ability to interact with fungal cell membranes, disrupting their integrity.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has shown cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and PC12 (neuroblastoma). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest . Notably, derivatives of this compound have been synthesized and tested, revealing enhanced potency against specific cancer types.

The biological activity of this compound is attributed to its ability to interact with cellular targets such as enzymes and receptors. The thiazole ring facilitates hydrogen bonding and π-π interactions with biomolecules, enhancing binding affinity.

Case Studies

- Anticancer Activity : A study involving various thiazole derivatives showed that modifications at the phenyl ring significantly impacted cytotoxicity levels against cancer cell lines. Compounds with electron-donating groups exhibited increased activity compared to those without substitutions .

- Antimicrobial Efficacy : In vitro tests demonstrated that the compound effectively inhibited both Gram-positive and Gram-negative bacteria. Its efficacy was further enhanced when used in combination with other antimicrobial agents, suggesting potential for synergistic effects in therapeutic applications .

Eigenschaften

IUPAC Name |

4-(4-butylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-2-3-4-10-5-7-11(8-6-10)12-9-16-13(14)15-12/h5-9H,2-4H2,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILDHSZPKYDKJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365115 | |

| Record name | 4-(4-butylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350997-72-7 | |

| Record name | 4-(4-butylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.